molecular formula C9H6F3NO2 B12433272 7-(Trifluoromethoxy)indolin-2-one

7-(Trifluoromethoxy)indolin-2-one

Cat. No.: B12433272
M. Wt: 217.14 g/mol
InChI Key: IJFPXNWBANVDDU-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)indolin-2-one is an organic compound belonging to the class of indolines. Indolines are characterized by an indole moiety, which consists of a pyrrolidine ring fused to a benzene ring to form 2,3-dihydroindole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)indolin-2-one typically involves the introduction of a trifluoromethoxy group to the indolin-2-one core. One common method is the reaction of indolin-2-one with trifluoromethoxy-containing reagents under specific conditions. For instance, the use of trifluoromethoxybenzene in the presence of a strong base can facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindolin-2-one derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

7-(Trifluoromethoxy)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biological processes. For example, its derivatives have been shown to interact with protein kinases, affecting cell signaling pathways and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethoxy)indolin-2-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activities. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

7-(trifluoromethoxy)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-3-1-2-5-4-7(14)13-8(5)6/h1-3H,4H2,(H,13,14)

InChI Key

IJFPXNWBANVDDU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)OC(F)(F)F)NC1=O

Origin of Product

United States

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